molecular formula C5H5BrO2 B6223600 3-(2-bromoethynyl)oxetan-3-ol CAS No. 2763749-55-7

3-(2-bromoethynyl)oxetan-3-ol

Cat. No. B6223600
CAS RN: 2763749-55-7
M. Wt: 177
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromoethynyl)oxetan-3-ol is a chemical compound belonging to the oxetane family. It is a colorless liquid with a boiling point of 80°C and a melting point of -35°C. It is primarily used in scientific research applications, such as in the synthesis of compounds and in the study of biochemical and physiological effects.

Scientific Research Applications

3-(2-Bromoethynyl)oxetan-3-ol is used in a variety of scientific research applications. It is used in the synthesis of compounds, such as 3-bromo-1-butanol, which is used in the synthesis of pharmaceuticals and other biologically active compounds. It is also used in the study of biochemical and physiological effects, as it has been shown to have an inhibitory effect on certain enzymes.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethynyl)oxetan-3-ol is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to interact with other biochemical pathways, such as those involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Bromoethynyl)oxetan-3-ol are not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to interact with other biochemical pathways, such as those involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(2-Bromoethynyl)oxetan-3-ol in laboratory experiments is that it is relatively easy to synthesize and can be isolated and purified by distillation. Additionally, it has been shown to have an inhibitory effect on certain enzymes, making it useful for studying biochemical and physiological effects. However, the exact mechanism of action is not fully understood and the compound can be toxic at high concentrations, so care should be taken when using it in laboratory experiments.

Future Directions

The future directions for research into 3-(2-Bromoethynyl)oxetan-3-ol include further study into its mechanism of action and biochemical and physiological effects. Additionally, further research into its potential applications in the synthesis of compounds and in the study of biochemical and physiological effects could lead to new therapeutic agents or treatments. Finally, research into the safety and toxicity of the compound could lead to improved safety protocols for laboratory experiments.

Synthesis Methods

3-(2-Bromoethynyl)oxetan-3-ol can be synthesized by reacting ethynylmagnesium bromide with 3-chloro-2-methyl-2-propanol in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in a solvent, such as dimethylformamide. The reaction produces a colorless liquid that can be isolated and purified by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(2-bromoethynyl)oxetan-3-ol can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2-bromoethanol", "propargyl alcohol", "sodium hydride", "tetrahydrofuran", "acetic acid", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 2-bromoethanol to 2-bromoethyl acetate", "2-bromoethanol is reacted with acetic acid and sulfuric acid to form 2-bromoethyl acetate.", "Step 2: Conversion of 2-bromoethyl acetate to 2-bromoethyl propiolate", "2-bromoethyl acetate is reacted with propargyl alcohol and sodium hydride in tetrahydrofuran to form 2-bromoethyl propiolate.", "Step 3: Conversion of 2-bromoethyl propiolate to 3-(2-bromoethynyl)oxetan-3-ol", "2-bromoethyl propiolate is reacted with sodium bicarbonate and water to form 3-(2-bromoethynyl)oxetan-3-ol." ] }

CAS RN

2763749-55-7

Product Name

3-(2-bromoethynyl)oxetan-3-ol

Molecular Formula

C5H5BrO2

Molecular Weight

177

Purity

95

Origin of Product

United States

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